molecular formula C15H21BClNO3 B12845981 2-Chloro-6-(cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Chloro-6-(cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B12845981
M. Wt: 309.6 g/mol
InChI Key: HYZSTPNRUWNBFI-UHFFFAOYSA-N
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Description

2-Chloro-6-(cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloro group, a cyclopropylmethoxy group, and a dioxaborolan group attached to a pyridine ring. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and cyclopropylmethanol.

    Formation of Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced to the pyridine ring through a nucleophilic substitution reaction.

    Introduction of Dioxaborolan Group: The dioxaborolan group is introduced using a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: These reactors allow for precise control of reaction conditions and can handle large-scale production.

    Purification Techniques: Techniques such as chromatography and recrystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reactions: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

2-Chloro-6-(cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the cyclopropylmethoxy group.

    6-(Cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the chloro group.

    2-Chloro-6-(cyclopropylmethoxy)pyridine: Lacks the dioxaborolan group.

Uniqueness

The uniqueness of 2-Chloro-6-(cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21BClNO3

Molecular Weight

309.6 g/mol

IUPAC Name

2-chloro-6-(cyclopropylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H21BClNO3/c1-14(2)15(3,4)21-16(20-14)11-7-12(17)18-13(8-11)19-9-10-5-6-10/h7-8,10H,5-6,9H2,1-4H3

InChI Key

HYZSTPNRUWNBFI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)OCC3CC3

Origin of Product

United States

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